molecular formula C16H15F2N3OS B2759122 7-(2,5-difluorophenyl)-4-(pyrimidine-2-carbonyl)-1,4-thiazepane CAS No. 1706006-90-7

7-(2,5-difluorophenyl)-4-(pyrimidine-2-carbonyl)-1,4-thiazepane

Cat. No.: B2759122
CAS No.: 1706006-90-7
M. Wt: 335.37
InChI Key: GLIFSAKNMLWOSB-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4-(pyrimidine-2-carbonyl)-1,4-thiazepane is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound features a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, which is a key structural motif in various pharmacologically active agents . The core is functionalized with a 2,5-difluorophenyl group, a substitution pattern commonly employed in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Furthermore, the structure incorporates a pyrimidine-2-carbonyl moiety. The pyrimidine ring is a privileged structure in drug design, notably as a key component in several approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in oncology, such as osimertinib and lapatinib . The integration of these features makes this compound a valuable intermediate for researchers investigating new therapeutic agents, particularly in the fields of oncology and targeted therapy development. Its structure suggests potential for application in designing inhibitors of kinase and other enzyme families. This compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3OS/c17-11-2-3-13(18)12(10-11)14-4-7-21(8-9-23-14)16(22)15-19-5-1-6-20-15/h1-3,5-6,10,14H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIFSAKNMLWOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is structurally distinct from related thiazepane and pyrimidine derivatives. Below is a comparative analysis with key analogs:

Compound Name/ID Core Structure Substituents Key Features
Target Compound 1,4-Thiazepane 7-(2,5-difluorophenyl), 4-(pyrimidine-2-carbonyl) - Fluorinated aromatic group enhances lipophilicity.
- Pyrimidine carbonyl may improve target binding.
Compound 19 Thiazolo[4,5-d]pyrimidine Phenyl, chromen-4-yl - Smaller fused-ring system.
- Chromen-4-yl introduces π-stacking potential.
Compound 20 Thiazolo[4,5-d]pyrimidine Diphenyl, amino-linked chromenone - Amino linker increases solubility.
- Chromenone moiety may confer fluorescence.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The pyrimidine-2-carbonyl group may reduce aqueous solubility relative to amino-linked derivatives (e.g., Compound 20), which benefit from polar functional groups.
  • Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting superior stability over non-fluorinated phenyl analogs.

Research Findings and Limitations

  • Structural Insights : X-ray crystallography of related thiazepanes confirms chair-like conformations, which could influence binding pocket compatibility .

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